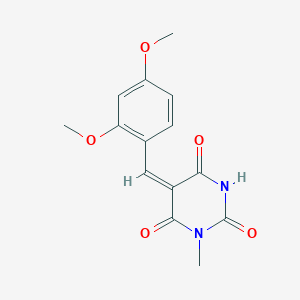

5-(2,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Descripción general

Descripción

5-(2,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMMP, is a pyrimidinetrione derivative that has been studied for its potential therapeutic applications in various fields of medicine. DMMP is a small molecule with a molecular weight of 311.32 g/mol and a chemical formula of C15H14N2O5.

Aplicaciones Científicas De Investigación

Cholinesterase Inhibition

- Molecular Docking : Molecular docking studies revealed that compound 5c interacts with both the catalytic active site and the peripheral anionic site of acetylcholinesterase .

Potential Anti-Alzheimer’s Drug

The triazine scaffold, to which AKOS001623783 belongs, shows promise in developing anti-Alzheimer’s drugs. Here’s why:

- Continuation : The current study focuses on new 1,3,5-triazine–1,2,4-triazine hybrids, including AKOS001623783 , for cholinesterase inhibition .

Glassy Gels

Recent research has led to the creation of a new class of materials called “glassy gels” . These materials are exceptionally hard and resistant to breakage, even though they contain over 50% liquid. While not directly related to AD, this highlights the versatility of triazine-based compounds .

Quantum Science and Technology

In a broader context, quantum science and technology are gaining prominence. The United Nations has declared 2025 as the International Year of Quantum Science and Technology . Quantum advancements could impact various fields, including drug discovery and material science .

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

Researchers have developed synthetic protocols for preparing various 2,4,6-tri-substituted 1,3,5-triazines. These compounds contain diverse functional groups, including alkyl, aromatic, and ester moieties. While not specific to AKOS001623783 , this work underscores the broader interest in triazine derivatives .

Propiedades

IUPAC Name |

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-16-13(18)10(12(17)15-14(16)19)6-8-4-5-9(20-2)7-11(8)21-3/h4-7H,1-3H3,(H,15,17,19)/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLSPRRKOUDXQL-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4836986.png)

![5-(4-chlorophenyl)-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4836999.png)

![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4837009.png)

![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4837017.png)

![6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4837031.png)

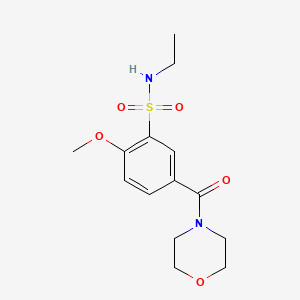

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4837045.png)

![2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4837047.png)

![N-[3-(1-azepanyl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4837049.png)

![8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4837050.png)

![N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4837073.png)